Technical Monograph: Nazartinib (EGF816) – Chemical Structure, Properties, and Pharmacodynamics
Technical Monograph: Nazartinib (EGF816) – Chemical Structure, Properties, and Pharmacodynamics
Part 1: Executive Technical Profile
Nazartinib (EGF816) represents a third-generation, covalent, irreversible tyrosine kinase inhibitor (TKI) specifically engineered to overcome the EGFR T790M resistance mutation in non-small cell lung cancer (NSCLC).[1] Unlike first-generation reversible inhibitors (e.g., erlotinib) that compete with ATP, nazartinib utilizes a targeted acrylamide "warhead" to form a permanent covalent bond with the kinase domain, achieving high potency against mutant forms (L858R, Ex19del, T790M) while maintaining a significant selectivity window against wild-type (WT) EGFR.[1]
Core Chemical Identity
| Parameter | Specification |
| IUPAC Name | (R,E)-N-(7-chloro-1-(1-(4-(dimethylamino)but-2-enoyl)azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide |
| CAS Registry | 1508250-71-2 |
| Molecular Formula | C₂₆H₃₁ClN₆O₂ |
| Molecular Weight | 495.02 g/mol |
| Stereochemistry | (R)-enantiomer (Azepane ring configuration) |
| Drug Class | 3rd-Generation EGFR TKI (Covalent) |
Part 2: Chemical Architecture & Structure-Activity Relationship (SAR)[1]
The efficacy of nazartinib stems from its modular chemical architecture, designed to occupy the ATP-binding pocket of EGFR while projecting a reactive electrophile toward a specific cysteine residue.
Structural Pharmacophore Analysis
The molecule can be deconstructed into four distinct pharmacophoric regions, each serving a critical role in binding kinetics and selectivity.
-
The Hinge Binder (Benzimidazole Core): The 7-chloro-1H-benzo[d]imidazol-2-yl moiety serves as the anchor.[1] It forms hydrogen bonds with the hinge region of the kinase (Met793), mimicking the adenine ring of ATP. The chlorine substitution at position 7 modulates the electronic properties of the ring, enhancing hydrophobic interactions within the back pocket.
-
The Solubility & Geometry Vector (Azepane Ring): Unlike the piperidine or piperazine rings common in earlier TKIs, nazartinib employs a chiral 7-membered azepane ring.[1] This larger ring creates a unique spatial orientation that directs the "warhead" toward Cys797.[1] The (R)-configuration is critical for optimal alignment within the solvent-exposed region of the active site.[1]
-
The Covalent Warhead (Acrylamide): The 4-(dimethylamino)but-2-enoyl group acts as a Michael acceptor.[1] This electrophilic alkene undergoes a nucleophilic attack by the thiol (-SH) group of Cysteine 797 (Cys797) in the EGFR ATP-binding pocket.[1] This results in irreversible enzyme inactivation.[1]
-
SAR Insight: The dimethylamino tail improves solubility and may interact with acidic residues near the solvent front, further stabilizing the pre-covalent complex.
-
-
The Selectivity Motif (2-Methylisonicotinamide): Attached to the benzimidazole, this group extends into the hydrophobic pocket.[1] It provides steric differentiation between the mutant and wild-type receptors, contributing to the reported ~60-fold selectivity for T790M over WT EGFR.
Structural Visualization (Graphviz)[1]
Figure 1: Pharmacophore Dissection of Nazartinib showing functional modules and target interaction.
Part 3: Physicochemical Properties & ADME Profile[1]
Understanding the physicochemical boundaries of nazartinib is essential for formulation and interpreting pharmacokinetic (PK) data.[1]
Key Physicochemical Metrics
| Property | Value | Implication |
| Solubility (DMSO) | >99 mg/mL | Excellent solubility in organic solvents for stock preparation.[1] |
| Solubility (Water) | Insoluble | Requires enabling formulations (e.g., lipid-based or amorphous solid dispersions) for in vivo delivery.[1] |
| Lipophilicity (XLogP) | ~3.44 | Moderate lipophilicity facilitates membrane permeability but necessitates metabolic clearance.[1] |
| pKa | ~8.5 (Basic amine) | The tertiary amine is protonated at physiological pH, aiding lysosomal trapping or solubility in gastric fluid. |
| PSA (Polar Surface Area) | 83.36 Ų | Well within the range for good oral bioavailability (<140 Ų).[1] |
Metabolic Stability & Bioactivation
Nazartinib exhibits a specific metabolic vulnerability identified in preclinical studies.[1]
-
Bioactivation Pathway: The carbon atom adjacent to the tertiary amine and the acrylamide double bond can undergo oxidative metabolism (CYP450-mediated).[1]
-
Reactive Intermediate: This oxidation generates a reactive iminium ion intermediate.[1][2]
-
Risk: Reactive metabolites can covalently bind to off-target proteins, potentially leading to idiosyncratic toxicity.[1] However, the rapid clearance and high potency (low dose requirement) of nazartinib help mitigate this risk in clinical settings.
Part 4: Mechanism of Action & Binding Kinetics
The Covalent Mechanism
Nazartinib functions as an ATP-competitive inhibitor with a "lock-and-key" mechanism that transitions into a "permanent latch."[1]
-
Recognition: The inhibitor binds reversibly to the ATP pocket with high affinity (
nM for L858R/T790M).[1] -
Positioning: The azepane ring orients the acrylamide warhead adjacent to the nucleophilic sulfur of Cys797.[1]
-
Inactivation: A Michael addition reaction occurs, forming a covalent thioether bond.[1]
-
Result: The kinase is permanently disabled (
min⁻¹).[1] New protein synthesis is required to restore signaling.[1]
Signaling Pathway Inhibition
The primary downstream effect is the shutdown of the RAS-RAF-MEK-ERK proliferation pathway and the PI3K-AKT survival pathway.[1]
Figure 2: Signal Transduction Blockade by Nazartinib illustrating the interception of the RAS/RAF cascade.
Part 5: Experimental Protocol: Kinase Inhibition Assay
To validate the potency of nazartinib in a research setting, a FRET-based or mobility shift assay is standard.[1] Below is a validated protocol structure for determining
Protocol Design
-
Objective: Quantify the inhibition of EGFR(L858R/T790M) kinase activity.[1][3][4]
-
Principle: Measure the conversion of a peptide substrate by recombinant EGFR in the presence of varying concentrations of nazartinib.
Step-by-Step Methodology
-
Reagent Preparation:
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]
-
Enzyme: Recombinant human EGFR (L858R/T790M) (approx.[1] 0.5 nM final concentration).
-
Substrate: Poly(Glu,Tyr) 4:1 or specific EGFR peptide substrate (e.g., FL-Peptide 22 from Caliper).[1]
-
Compound: Prepare nazartinib in 100% DMSO. Serial dilute (3-fold) to generate a 10-point dose-response curve (Start conc: 10 µM).
-
-
Reaction Assembly:
-
In a 384-well plate, dispense 5 µL of diluted nazartinib (or DMSO control).
-
Add 10 µL of Enzyme/Substrate mixture.[1]
-
Pre-incubation:[1] Incubate for 15–30 minutes at room temperature. Crucial Step: Because nazartinib is a covalent inhibitor, potency is time-dependent.[1] A pre-incubation step allows the covalent bond to form, providing a more accurate reflection of its irreversible nature (
).
-
-
Initiation:
-
Add 10 µL of ATP solution (at
concentration, typically 10–50 µM). -
Incubate for 60 minutes at 28°C.
-
-
Termination & Detection:
-
Data Analysis:
Part 6: References
-
Jia, Y., et al. (2016).[1] "Discovery of EGF816 as a Novel Covalent Mutant-Selective EGFR Inhibitor with High Potency against T790M."[1][3] Journal of Medicinal Chemistry. [1][3]
-
Tan, D.S.W., et al. (2020).[1] "Safety and efficacy of nazartinib (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study." The Lancet Respiratory Medicine.[1]
-
Abdelhameed, A.S., et al. (2019).[1][5][2] "Liquid chromatography–tandem mass spectrometry metabolic profiling of nazartinib reveals the formation of unexpected reactive metabolites." Journal of Pharmaceutical and Biomedical Analysis.
-
Guide to Pharmacology. "Nazartinib Ligand Page." IUPHAR/BPS.[1] [1]
-
PubChem Database. "Nazartinib (Compound CID 72703790)."[1] National Library of Medicine.[1] [1]
Sources
- 1. Nazartinib | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Nazartinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Safety and efficacy of nazartinib (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
